molecular formula C17H19ClN4S B10866164 N-(4-chloro-2-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide

N-(4-chloro-2-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide

Cat. No.: B10866164
M. Wt: 346.9 g/mol
InChI Key: IJSJPBBAPFBKRV-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-4-(2-pyridyl)tetrahydro-1(2H)-pyrazinecarbothioamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylphenyl)-4-(2-pyridyl)tetrahydro-1(2H)-pyrazinecarbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the pyridyl group: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced.

    Attachment of the chloromethylphenyl group: This step can be carried out using Friedel-Crafts alkylation or related methods.

    Formation of the carbothioamide group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methylphenyl)-4-(2-pyridyl)tetrahydro-1(2H)-pyrazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-Chloro-2-methylphenyl)-4-(2-pyridyl)tetrahydro-1(2H)-pyrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-4-(2-pyridyl)tetrahydro-1(2H)-pyrazinecarbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-4-(2-pyridyl)tetrahydro-1(2H)-pyrazinecarbothioamide
  • N-(4-Methylphenyl)-4-(2-pyridyl)tetrahydro-1(2H)-pyrazinecarbothioamide
  • N-(4-Bromophenyl)-4-(2-pyridyl)tetrahydro-1(2H)-pyrazinecarbothioamide

Uniqueness

N-(4-Chloro-2-methylphenyl)-4-(2-pyridyl)tetrahydro-1(2H)-pyrazinecarbothioamide is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties compared to similar compounds, making it a valuable subject of study in various fields.

Properties

Molecular Formula

C17H19ClN4S

Molecular Weight

346.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide

InChI

InChI=1S/C17H19ClN4S/c1-13-12-14(18)5-6-15(13)20-17(23)22-10-8-21(9-11-22)16-4-2-3-7-19-16/h2-7,12H,8-11H2,1H3,(H,20,23)

InChI Key

IJSJPBBAPFBKRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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